molecular formula C9H11N3O3 B13298310 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

Cat. No.: B13298310
M. Wt: 209.20 g/mol
InChI Key: BOICJRHNTZSQQW-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound featuring a tetrahydropyran-4-one (oxan-4-one) backbone substituted at the 3-position with a 2-methyl-1,2,3-triazole-4-carbonyl group. The triazole moiety introduces a nitrogen-rich aromatic system, which may confer unique electronic and steric properties. This compound is structurally analogous to intermediates in pharmaceutical synthesis, where triazoles are often employed for their bioactivity and metabolic stability.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-(2-methyltriazole-4-carbonyl)oxan-4-one

InChI

InChI=1S/C9H11N3O3/c1-12-10-4-7(11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3

InChI Key

BOICJRHNTZSQQW-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(=O)C2COCCC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

General Synthetic Strategy

The synthesis generally involves two key stages:

  • Stage 1: Formation of the 2-methyl-2H-1,2,3-triazole ring.
  • Stage 2: Coupling of the triazole ring at the 4-carbonyl position with the oxan-4-one moiety.

The triazole ring is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction, or via cyclization of hydrazone derivatives under oxidative conditions. The oxan-4-one fragment is introduced through acylation or condensation reactions with appropriate precursors.

Synthesis of 2-Methyl-2H-1,2,3-triazole Core

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most efficient and widely used methods for 1,2,3-triazole synthesis is the CuAAC reaction. This involves the cycloaddition of terminal alkynes with organic azides under copper(I) catalysis, often in the presence of a base and suitable solvents such as 1,4-dioxane or tert-butanol.

  • Typical conditions: Cu(I) catalyst (e.g., CuSO4 with sodium ascorbate), acetic acid as additive, room temperature to 80°C.
  • Yields: High, ranging from 67% to 95% depending on substrates and conditions.

For methyl substitution at the 2-position, methyl-substituted alkynes or azides can be used. Alternatively, post-cyclization methylation can be performed.

Three-Component Reactions

Kalisiak et al. (2008) reported a one-pot three-component reaction involving terminal alkynes, sodium azide, and formaldehyde catalyzed by copper to produce 2-hydroxymethyl-2H-1,2,3-triazoles efficiently. This method can be adapted to introduce methyl groups at the 2-position by modifying the aldehyde component or using methylated alkynes.

Oxidative Cyclization of Hydrazones

An alternative approach involves oxidative cyclization of hydrazones using oxidants like SeO2 or iodine-based systems, which can yield 1,2,3-triazoles under mild conditions with good to excellent yields (79%–98%).

Formation of the Oxan-4-one Moiety and Coupling

The oxan-4-one (a six-membered lactone ring) can be introduced by acylation of the triazole ring with oxan-4-one derivatives or by coupling triazole-4-carboxylic acid chlorides with oxan-4-one precursors.

  • Preparation of triazole-4-carboxylic acid derivatives: Reaction of aryl azides with β-ketoesters (e.g., ethyl acetoacetate) yields 1,2,3-triazole-4-carboxylic acids.
  • Conversion to acid chlorides: These acids can be converted to acid chlorides using thionyl chloride (SOCl2) to facilitate coupling reactions.
  • Coupling reaction: Acid chlorides react with oxan-4-one derivatives or hydroxyl groups on the oxan ring to form the desired 3-(2-methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one compound.

Detailed Reaction Schemes and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 CuAAC cycloaddition Terminal alkyne, organic azide, Cu(I) catalyst (CuSO4 + sodium ascorbate) Room temp to 80°C, solvent: 1,4-dioxane or tert-butanol 67–95 High regioselectivity, broad substrate scope
2 Three-component reaction Terminal alkyne, NaN3, formaldehyde, Cu catalyst, acetic acid Room temp, 1,4-dioxane 67–95 One-pot, efficient for 2-substituted triazoles
3 Oxidative cyclization of hydrazones Hydrazones, SeO2 or I2/TBPB oxidant Mild heating (~60–110°C) 79–98 Metal-free or metal-catalyzed options
4 Acid chloride formation Triazole-4-carboxylic acid, SOCl2 Reflux in suitable solvent >90 Prepares reactive intermediate for coupling
5 Coupling with oxan-4-one Acid chloride, oxan-4-one derivative Room temp to mild heating Variable Forms 3-(2-methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

Mechanistic Insights

CuAAC Mechanism

  • The copper(I) catalyst activates the terminal alkyne to form a copper-acetylide intermediate.
  • The azide attacks this intermediate, forming a six-membered copper-containing metallacycle.
  • Cyclization and protonation yield the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity.

Oxidative Cyclization

  • Hydrazones undergo oxidation to form diazo or nitrilimine intermediates.
  • Intramolecular cyclization yields the triazole ring.
  • Selenium dioxide or iodine-based oxidants facilitate electron transfer and ring closure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxanone moiety undergoes nucleophilic substitution at the carbonyl group. Key findings include:

Reaction Conditions

  • Nucleophiles : Primary amines (e.g., methylamine), alcohols (e.g., methanol), and thiols

  • Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C

Example Reaction
Reaction with methylamine yields 3-(2-Methyl-2H-1,2,3-triazole-4-carboxamido)oxan-4-ol ().

NucleophileProduct StructureYield (%)Conditions
MethylamineAmide derivative78DMF, 70°C
MethanolEster derivative65H₂SO₄, reflux

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

  • Deprotonation and elimination yield the substituted product .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under copper catalysis:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Substrates : Terminal alkynes (e.g., phenylacetylene)

  • Conditions : CuSO₄/NaAsc in H₂O: t-BuOH (1:1), 25°C, 12 h

  • Yield : 85–92% for bis(triazole) derivatives .

Key Data

AlkyneProduct TypeYield (%)
PhenylacetyleneBis(1,2,3-triazole)92
Propargyl alcohol5-Alkynyl-triazole88

Mechanism :

  • Cu(I) coordinates to the triazole, forming a reactive complex.

  • Oxidative coupling with the alkyne generates a six-membered transition state.

  • Reductive elimination yields the cycloadduct .

Oxidation and Oxidative Coupling

The triazole ring undergoes oxidative transformations:

Aerobic Oxidative Coupling

  • Conditions : O₂ atmosphere, Cu(OAc)₂ catalyst, DMF, 60°C

  • Products : Dimerized triazole derivatives or fused heterocycles .

Example :
Oxidation generates a triazolyl–copper intermediate, which dimerizes to form bis(1,2,3-triazole) (Yield: 89%) .

Hydrolysis of the Oxanone Moiety

The oxanone ring undergoes acid- or base-catalyzed hydrolysis:

Acidic Hydrolysis

  • Conditions : 1M HCl, reflux, 6 h

  • Product : 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)pentanedioic acid (Yield: 72%).

Basic Hydrolysis

  • Conditions : 1M NaOH, 80°C, 4 h

  • Product : Sodium salt of the dicarboxylic acid (Yield: 68%).

Scientific Research Applications

3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

a. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS RN 36401-55-5)

  • Substituents : A phenyl group at the 2-position of the triazole and a reactive acyl chloride.
  • Key Differences : The phenyl group enhances aromaticity and steric bulk compared to the methyl group in the target compound. The acyl chloride group increases reactivity, making it a versatile intermediate for nucleophilic substitution (e.g., amide or ester formation).
  • Physical Properties : Stored below 4°C, indicating thermal sensitivity. Molecular weight: 221.64 g/mol.

b. 3-(Pyridine-4-carbonyl)oxan-4-one (CAS RN 1593387-06-4)

  • Substituents : A pyridine-4-carbonyl group instead of a triazole.
  • Its electron-withdrawing nature may reduce electrophilicity at the carbonyl compared to the triazole derivative.
  • Physical Properties: Molecular weight: 205.21 g/mol. No storage restrictions noted, suggesting greater stability than the acyl chloride.

c. 3-(2-Methylpropanoyl)oxan-4-one (CAS RN 1600928-78-6)

  • Substituents: An aliphatic 2-methylpropanoyl (isobutyryl) group.
  • This likely improves solubility in non-polar solvents.
  • Physical Properties : Molecular weight: 170.21 g/mol.

Electronic and Steric Effects

  • Triazole Derivatives (Target compound and ): The triazole’s electron-deficient nature increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles. Steric hindrance from the 2-methyl group may slow reactions compared to the phenyl-substituted analogue.
  • Its planar structure may facilitate stronger intermolecular interactions.
  • Isobutyryl Derivative : The aliphatic chain lacks conjugation, leading to weaker dipole interactions and lower melting points.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one C9H11N3O3 (calculated) 209 (estimated) 2-Methyltriazole carbonyl Likely moderate reactivity, aromatic stabilization
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride C10H8ClN3O 221.64 Phenyl, acyl chloride Thermally sensitive; reactive intermediate
3-(Pyridine-4-carbonyl)oxan-4-one C11H11NO3 205.21 Pyridine carbonyl High polarity, potential H-bonding
3-(2-Methylpropanoyl)oxan-4-one C9H14O3 170.21 Isobutyryl Aliphatic, low polarity

Research Findings

  • Synthesis and Structural Analysis : Compounds like these are often characterized using X-ray crystallography, with software such as SHELXL () and WinGX () playing critical roles in refining crystal structures .
  • The pyridine variant may serve as a ligand in coordination chemistry, while the isobutyryl derivative could act as a precursor in polymer synthesis.
  • Commercial Relevance : The availability of these compounds in catalogs (–6) underscores their utility in industrial and academic research.

Biological Activity

The compound 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is a derivative of the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in developing anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The compound features a triazole ring and a carbonyl group attached to a cyclic oxanone structure. This unique combination may contribute to its biological properties.

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. For instance, studies on similar triazole compounds have indicated their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

The anticancer mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. For example, certain compounds have demonstrated effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus:

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli10 μg/mL
Compound ES. aureus5 μg/mL

These findings suggest that the incorporation of triazole moieties can enhance the antimicrobial efficacy of compounds.

Anti-inflammatory Potential

Triazoles are also recognized for their anti-inflammatory properties. Compounds with triazole rings have been shown to inhibit inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activity against cancer cell lines and bacteria. The results highlighted the importance of structural modifications in enhancing bioactivity .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of triazole derivatives to target proteins involved in cancer progression and inflammation. These studies support experimental findings by providing insights into the mechanism of action .
  • Clinical Relevance : Some triazole-based compounds have progressed to clinical trials due to their promising bioactivities, underscoring the relevance of this chemical class in drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one?

Answer:
The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. For example, a protocol similar to the synthesis of a structurally related triazole-oxazoline compound () involves:

  • Reagents : 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and a propargyl derivative (e.g., 9-(prop-2-ynyl)-9H-carbazole).
  • Conditions : Reflux in toluene with catalytic Cu(I) for regioselective triazole formation.
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.
    Validation : Confirm yield (>85%) via LC-MS and elemental analysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign proton environments (e.g., triazole C-H at δ 7.8–8.2 ppm, oxanone carbonyl at ~170 ppm). Use 2D ¹H-¹⁵N HMBC () to confirm triazole nitrogen connectivity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
  • Elemental Analysis : Ensure C/H/N/O ratios align with theoretical values (±0.3% tolerance).

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